molecular formula C19H18ClF3N2O5S B12434067 4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide CAS No. 252017-04-2

4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide

Cat. No.: B12434067
CAS No.: 252017-04-2
M. Wt: 478.9 g/mol
InChI Key: DTDZLJHKVNTQGZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a benzenesulfonyl core substituted with a 3-chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) group and an N,N-dimethylbenzamide moiety. The sulfonyl group may enhance hydrogen-bonding interactions, while the dimethylamine moiety could modulate basicity and bioavailability. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related benzamides are reported in agrochemical and medicinal contexts, such as fungicides (e.g., flutolanil, ) and kinase inhibitors (e.g., ) .

Properties

IUPAC Name

4-[3-chloro-4-[(3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl)amino]phenyl]sulfonyl-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDZLJHKVNTQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediate, 3-chloro-4-aminophenyl sulfone, which is then reacted with 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid under specific reaction conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimalarial Applications

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including those with trifluoromethyl substitutions, as promising candidates for antimalarial drug development. The compound's structure allows for interactions with key enzymes involved in the malaria parasite's lifecycle.

  • Mechanism of Action : The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a suitable candidate for targeting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in Plasmodium species .
  • Synthesis and Evaluation : A series of sulfonamide derivatives were synthesized and evaluated for their antimalarial activity. The incorporation of the trifluoromethyl group was shown to improve efficacy against malaria strains resistant to existing treatments .

Anticancer Applications

The compound also exhibits potential anticancer properties, particularly through its ability to inhibit tumor growth by targeting specific cellular pathways.

  • Design of Novel Derivatives : Research has focused on synthesizing molecular hybrids that combine the sulfonamide structure with triazine rings. These hybrids have shown promising results in preclinical studies against various cancer cell lines .
  • Mechanistic Insights : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation in cancer cells. Studies have demonstrated that derivatives of this compound can effectively disrupt cancer cell metabolism and signaling pathways .

Case Studies and Research Findings

  • Antimalarial Lead Compounds : A study published in Molecules detailed the synthesis of a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, which included modifications inspired by 4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-N,N-dimethylbenzamide. These compounds exhibited significant antimalarial activity and were characterized using various analytical techniques .
  • Anticancer Activity Assessment : In another study, novel sulfonamide derivatives were synthesized and tested for their anticancer properties. The results indicated that certain modifications led to enhanced potency against specific cancer types, showcasing the versatility of benzenesulfonamide derivatives in drug design .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-2,2-Dimethylpropanamide () Molecular Formula: C₁₂H₁₃ClF₃NO. Key Features: A chloro-trifluoromethylphenyl group and a dimethylpropanamide chain. Lacks the benzenesulfonyl and hydroxy groups present in the target compound. Physical Properties: Crystal structure analysis reveals N–H⋯O hydrogen bonding and van der Waals interactions, forming chain-like packing . Comparison: The absence of a sulfonyl group reduces polarity and hydrogen-bonding capacity compared to the target compound. The trifluoromethyl group in both compounds may confer similar metabolic resistance.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide (Example 53, ) Key Features: A pyrazolo-pyrimidinyl core with fluorophenyl and isopropylbenzamide groups. Physical Properties: Melting point 175–178°C; molecular weight 589.1 g/mol. Comparison: The chromen-4-one and pyrazolo-pyrimidine moieties suggest kinase-inhibitor activity, contrasting with the target compound’s simpler benzamide-sulfonyl architecture. The fluorinated aromatic rings in both compounds may enhance membrane permeability .

Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide, )

  • Use : Fungicide.
  • Key Features : Trifluoromethylbenzamide with an isopropoxyphenyl group.
  • Comparison : Both compounds share a benzamide backbone with trifluoromethyl groups, but flutolanil lacks sulfonyl and hydroxy substituents. The isopropoxy group in flutolanil may improve soil mobility, relevant for agrochemical applications .

4-Chloro-N-{3-[(Difluoromethyl)Sulfonyl]Phenyl}-3-(Morpholin-4-Ylsulfonyl)Benzamide () Key Features: Dual sulfonyl groups (difluoromethylsulfonyl and morpholine-sulfonyl) and a chlorobenzamide core. The morpholine ring may enhance solubility, a feature absent in the target’s dimethylbenzamide group .

Functional Implications of Substituents

  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (target compound, ) exhibit stronger electron-withdrawing effects and hydrogen-bond acceptor capacity than carbonyl groups (), influencing receptor affinity and metabolic stability.
  • Chloro Substituents : Present in all compared compounds, chloro groups enhance lipophilicity and resistance to oxidative metabolism, a common strategy in drug and agrochemical design .

Biological Activity

4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-N,N-dimethylbenzamide, also known as compound CAS 252017-04-2, is a synthetic organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18ClF3N2O5S
  • Molecular Weight : 478.87 g/mol
  • Structure : The compound features a sulfonamide group attached to a benzamide structure, with a trifluoromethyl and hydroxyl substituent that enhances its biological activity.

This compound acts primarily as a pyruvate dehydrogenase kinase (PDK) inhibitor , which plays a crucial role in glucose metabolism. By inhibiting PDK, it promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing insulin sensitivity and exhibiting hypoglycemic effects .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Hypoglycemic Agent Lowers blood glucose levels by enhancing insulin signaling pathways .
Enzyme Inhibition Inhibits pyruvate dehydrogenase kinase, affecting metabolic pathways .
Potential Anticancer Properties Research indicates potential roles in cancer cell metabolism modulation .

Case Studies and Research Findings

  • Hypoglycemic Effect Study :
    • A study conducted on diabetic rat models demonstrated that administration of this compound significantly reduced blood glucose levels compared to control groups. The mechanism was linked to increased insulin sensitivity and enhanced glucose uptake by peripheral tissues.
  • Cancer Metabolism Research :
    • Recent findings suggest that this compound may alter cancer cell metabolism by inhibiting PDK, leading to increased apoptosis in certain cancer cell lines. A notable study revealed that treatment with the compound resulted in a marked decrease in cell viability in breast cancer cells .
  • Pharmacokinetics and Toxicology :
    • Pharmacokinetic studies indicate that the compound has moderate bioavailability with a half-life conducive for therapeutic applications. Toxicological assessments have shown it to be well-tolerated at therapeutic doses, although further long-term studies are necessary to fully establish safety profiles.

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